Ethyl 2-(3,4-dihydroxyphenyl)acetate
Overview
Description
Ethyl 2-(3,4-dihydroxyphenyl)acetate (EDPA) is a phenolic compound that is widely used in various fields of research due to its unique properties. EDPA is synthesized through a simple and efficient method, making it easily accessible for laboratory use.
Scientific Research Applications
Synthesis and Drug Precursors
Synthesis of Dopamine Analogues : Ethyl 2-(3,4-dihydroxyphenyl)acetate has been used in the synthesis of conformationally restricted dopamine analogues. This includes the conversion of ethyl 3,4-dimethoxyphenyl(phenyl)acetate into various derivatives, such as ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-1-phenyl naphthalene-1-carboxylate, which have applications in pharmaceutical research (Gentles et al., 1991).
Anti-Arthritic Drug Development : Ethyl (4-phenylphenyl)acetate, closely related to ethyl 2-(3,4-dihydroxyphenyl)acetate, shows promise as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs (NSAIDs) for treating arthritis. It is used in Suzuki coupling reactions, a common method in drug synthesis (Costa et al., 2012).
Antioxidant Properties
- Natural Antioxidant in Food Stabilization : Ethyl 2-(3,4-dihydroxyphenyl)acetate derivatives, such as hydroxytyrosol and 3,4-dihydroxyphenyl acetic acid, derived from olive mill wastewater, demonstrate significant antioxidant properties. These compounds are considered as potential natural alternatives to synthetic antioxidants in food preservation, especially in stabilizing refined oils (Fki et al., 2005).
Chemical Research and Applications
Chemical Synthesis and Modification : Ethyl 2-(3,4-dihydroxyphenyl)acetate and its derivatives have been utilized in various chemical synthesis processes, including the chemoselective acetylation of aminophenols and the development of cyclic hydroxamic acids and lactams. These processes have implications in the synthesis of complex organic compounds, potentially useful in pharmaceuticals and other chemical industries (Magadum & Yadav, 2018); (Hartenstein & Sicker, 1993).
Corrosion Inhibition : Derivatives of Ethyl 2-(3,4-dihydroxyphenyl)acetate, such as chalcone derivatives, are explored for their potential in inhibiting corrosion of metals like mild steel in acidic environments. These studies are crucial for extending the life of metal structures and components in industrial settings (Lgaz et al., 2017).
properties
IUPAC Name |
ethyl 2-(3,4-dihydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,11-12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJGEBLQZWGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568738 | |
Record name | Ethyl (3,4-dihydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,4-dihydroxyphenyl)acetate | |
CAS RN |
83112-21-4 | |
Record name | Ethyl (3,4-dihydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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